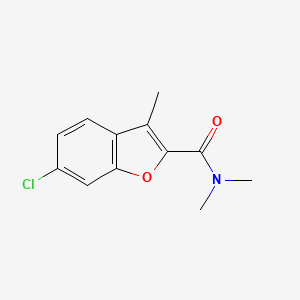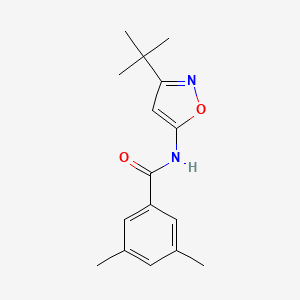
N-(3-tert-Butyl-1,2-oxazol-5-yl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(tert-Butyl)isoxazol-5-yl)-3,5-dimethylbenzamide is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(tert-Butyl)isoxazol-5-yl)-3,5-dimethylbenzamide typically involves the formation of the isoxazole ring followed by the introduction of the benzamide moiety. One common method is the (3 + 2) cycloaddition reaction, where an alkyne and a nitrile oxide react to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-(3-(tert-Butyl)isoxazol-5-yl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the benzamide or isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N-(3-(tert-Butyl)isoxazol-5-yl)-3,5-dimethylbenzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of N-(3-(tert-Butyl)isoxazol-5-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects. For example, some isoxazole derivatives have been shown to inhibit kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
N-(5-(tert-Butyl)isoxazol-3-yl)-Nʹ-phenylurea: Known for its inhibitory activity against FLT3, a target in acute myeloid leukemia.
N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide:
Uniqueness: N-(3-(tert-Butyl)isoxazol-5-yl)-3,5-dimethylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
82560-22-3 |
|---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C16H20N2O2/c1-10-6-11(2)8-12(7-10)15(19)17-14-9-13(18-20-14)16(3,4)5/h6-9H,1-5H3,(H,17,19) |
InChI Key |
PKVFKAQJQVEIJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=NO2)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



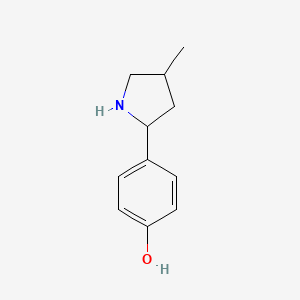
![(1'-Methoxy-9,9'-spirobi[xanthen]-1-yl)diphenylphosphine](/img/structure/B12883150.png)
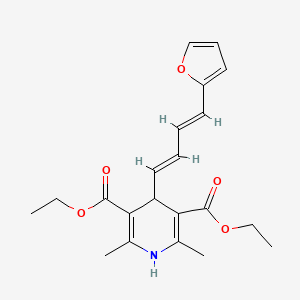
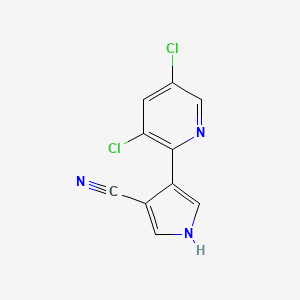
![1-[5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12883164.png)
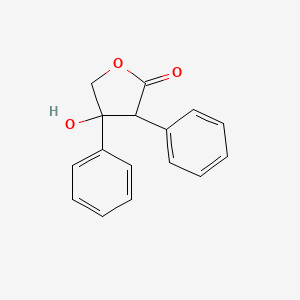
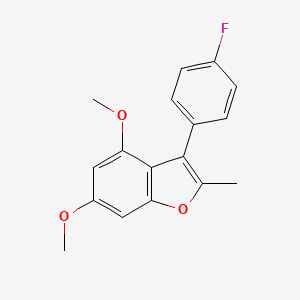
![N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12883198.png)
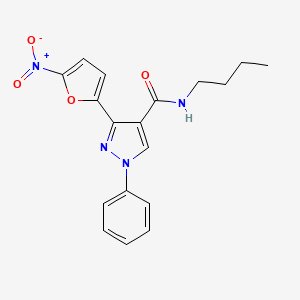
![2-(Carboxy(hydroxy)methyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12883215.png)
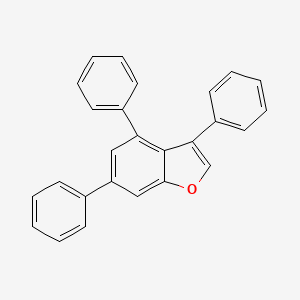
![2-{5-Chloro-8-[(propan-2-yl)oxy]quinolin-7-yl}benzaldehyde](/img/structure/B12883229.png)
